Quinolin-5(8H)-one
Description
Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Research
The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. rsc.org This discovery marked the advent of a new class of nitrogen-containing heterocyclic compounds. The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly garnered attention for its presence in various natural products, most notably the Cinchona alkaloids like quinine, which was used for its antimalarial properties. rsc.orgnih.gov
The inherent chemical properties of the quinoline ring, such as its aromaticity and the basicity of the nitrogen atom, make it a versatile building block in organic synthesis. nih.govgcwgandhinagar.com This versatility has led to the development of numerous synthetic methodologies, including the well-known Skraup synthesis, which allows for the creation of a wide array of quinoline derivatives. rsc.orgecorfan.org
The significance of the quinoline scaffold in chemical research, especially in drug discovery, cannot be overstated. orientjchem.orgbohrium.comnih.gov Its unique structure serves as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. bohrium.commalariaworld.org This has resulted in the development of a multitude of drugs with a quinoline core, spanning a wide range of therapeutic areas including:
Antimalarials: Chloroquine, primaquine, and mefloquine (B1676156) are classic examples of quinoline-based antimalarial drugs. rsc.org
Antibacterials: The fluoroquinolone class of antibiotics, such as ciprofloxacin, is based on a quinolone structure. rsc.org
Anticancer agents: Compounds like topotecan (B1662842) and camptothecin, which are used in cancer chemotherapy, contain a quinoline moiety. rsc.org
Other therapeutic applications: Quinoline derivatives have also been investigated for their anti-inflammatory, antiviral, antifungal, anticonvulsant, and neuroprotective properties. rsc.orgorientjchem.orgnih.govijpsjournal.com
Beyond medicine, quinoline derivatives are utilized in various industrial applications, including the manufacturing of dyes, agrochemicals, and as ligands in coordination chemistry. ecorfan.orgresearchgate.net The continuous exploration of the quinoline scaffold underscores its enduring importance in both academic and industrial research. rsc.orgorientjchem.org
Structural Features and Aromaticity Considerations of Quinolin-5(8H)-one and Related Isomers
This compound is a structural isomer within the quinolone family. Quinolones, also referred to as oxoquinolines, are derivatives of quinoline bearing a carbonyl group in one of the rings. The position of this carbonyl group significantly influences the compound's electronic structure, aromaticity, and chemical reactivity.
The quinoline molecule itself is an aromatic heterocyclic compound, with a fused benzene and pyridine ring system. gcwgandhinagar.comnih.gov The presence of the nitrogen atom in the pyridine ring leads to a withdrawal of electron density, making the pyridine ring less reactive towards electrophilic substitution compared to the benzene ring. gcwgandhinagar.com
In quinolones, the introduction of a carbonyl group disrupts the full aromaticity of the bicyclic system. The degree of this disruption depends on the position of the carbonyl group. Common isomers of quinolone include:
Quinolin-2(1H)-one (Carbostyril): This isomer exists in tautomeric equilibrium with 2-hydroxyquinoline, with the keto form being predominant. nih.gov
Quinolin-4(1H)-one: This isomer also exhibits tautomerism with 4-hydroxyquinoline (B1666331), and the keto form is generally favored. researchgate.netnih.gov It is considered a π-electron delocalized system with aromatic character. nih.gov
Quinolin-5,8-dione: This class of compounds features two carbonyl groups in the benzene ring and is known for its biological activities. scienceopen.commdpi.com
This compound, with its carbonyl group at the 5-position and a saturated carbon at the 8-position, represents a partially hydrogenated quinoline system. This structure leads to a loss of aromaticity in the carbocyclic ring compared to quinoline. The electronic properties of this compound are distinct from its fully aromatic or other quinolone isomers. The presence of both a carbonyl group and an enamine-like moiety within the structure suggests a unique reactivity profile.
The concept of chelatoaromaticity becomes relevant when considering derivatives like 8-hydroxyquinoline (B1678124). In its metal complexes, the aromaticity of both the pyridine and benzene rings is significantly enhanced, contributing to the stability of the complex. researchgate.net While this compound itself is not a primary chelating agent in the same way as 8-hydroxyquinoline, its derivatives could potentially exhibit interesting coordination chemistry.
| Compound Name | Structure | Key Structural Features | Aromaticity |
|---|---|---|---|
| Quinoline | Fused benzene and pyridine rings. gcwgandhinagar.comnih.gov | Fully aromatic bicyclic system. gcwgandhinagar.com | |
| Quinolin-2(1H)-one | Carbonyl group at C-2. Exists in tautomeric equilibrium with 2-hydroxyquinoline. nih.gov | Partial disruption of aromaticity in the pyridine ring. | |
| Quinolin-4(1H)-one | Carbonyl group at C-4. Exists in tautomeric equilibrium with 4-hydroxyquinoline. researchgate.netnih.gov | π-electron delocalized system with aromatic character. nih.gov | |
| Quinolin-5,8-dione | Two carbonyl groups in the benzene ring. scienceopen.commdpi.com | Non-aromatic carbocyclic ring. | |
| This compound | Carbonyl group at C-5 and a saturated carbon at C-8. | Partially hydrogenated system with loss of aromaticity in the carbocyclic ring. |
Scope and Significance of Academic Research on this compound and its Derivatives
Academic research specifically on this compound is more limited compared to its other isomers like quinolin-2(1H)-one, quinolin-4(1H)-one, and especially the quinoline-5,8-diones. However, the broader family of quinolinequinones and their derivatives has been the subject of extensive investigation due to their wide spectrum of biological activities.
Research on quinoline-5,8-dione derivatives has revealed their potential as:
Anticancer agents: Many natural and synthetic quinoline-5,8-diones exhibit potent cytotoxic properties. scienceopen.commdpi.comnih.gov Their mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, which can be modulated by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov
Antimicrobial agents: Several 6- and 7-substituted quinoline-5,8-dione derivatives have shown significant antifungal and antibacterial activities. scienceopen.commdpi.com
Antimalarial agents: The quinoline-5,8-dione scaffold is considered essential for the antimalarial activity of certain natural products. mdpi.com
The synthesis of various quinoline-5,8-dione derivatives often starts from 8-hydroxyquinoline or its substituted analogs. scienceopen.comresearchgate.net These synthetic efforts aim to explore the structure-activity relationships by introducing different substituents at various positions of the quinoline ring system. mdpi.comnih.gov
While direct studies on this compound are not as prevalent, its structural features suggest potential for further exploration. The combination of a ketone and an enamine-like functionality within a rigid bicyclic framework could lead to the discovery of novel chemical reactivity and biological activity. Future research may focus on the synthesis of this compound and its derivatives and the evaluation of their potential in medicinal chemistry and other areas. The rich chemistry of the broader quinolone family provides a strong foundation for such investigations.
| Compound Name | Synonyms/Related Compounds |
|---|---|
| This compound | 5(8H)-Quinolone |
| Quinoline | 1-Azanaphthalene, Benzo[b]pyridine |
| Quinine | Cinchona alkaloid |
| Chloroquine | Antimalarial drug |
| Primaquine | Antimalarial drug |
| Mefloquine | Antimalarial drug |
| Ciprofloxacin | Fluoroquinolone antibiotic |
| Topotecan | Anticancer agent |
| Camptothecin | Anticancer agent |
| Quinolin-2(1H)-one | Carbostyril, 2-Hydroxyquinoline |
| Quinolin-4(1H)-one | 4-Hydroxyquinoline |
| Quinolin-5,8-dione | Quinoline-5,8-quinone |
| 8-Hydroxyquinoline | Oxine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
749842-56-6 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8H-quinolin-5-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-3,5-6H,4H2 |
InChI Key |
YLYXZXKFECHSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C2=C1N=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Quinolin 5 8h One and Its Derivatives
Classical Named Reactions and Mechanistic Insights
Friedländer Condensation and Variations
The Friedländer synthesis is a versatile and straightforward method for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases, or in some cases, promoted by heat alone. jk-sci.comresearchgate.net
The mechanism of the Friedländer condensation can proceed through two primary pathways. In the first, an aldol-type condensation between the two carbonyl-containing reactants occurs, followed by cyclization and dehydration to form the quinoline (B57606) ring. The second pathway involves the initial formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde or ketone and the carbonyl of the second reactant, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration. wikipedia.org
| Reactant A | Reactant B | Catalyst | Product |
| 2-Aminobenzaldehyde | Acetone | NaOH | 2-Methylquinoline |
| 2-Aminoacetophenone | Ethyl acetoacetate | Acid or Base | 2-Methyl-3-ethoxycarbonylquinoline |
| 2-Aminobenzophenone | Acetaldehyde | Acid or Base | 2-Phenylquinoline |
This table presents generalized examples of the Friedländer condensation for the synthesis of quinoline derivatives.
Variations of the Friedländer synthesis have been developed to improve yields, expand substrate scope, and create more environmentally benign reaction conditions. These include the use of various catalysts such as iodine, p-toluenesulfonic acid, and Lewis acids. wikipedia.org
Skraup Synthesis and Reaction Pathways
The Skraup synthesis is a classic method for preparing quinolines from the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, typically nitrobenzene. wikipedia.orgchemeurope.com This reaction is known for its often vigorous nature, and the use of a moderator, such as ferrous sulfate, is common. wikipedia.org
The reaction pathway is believed to begin with the dehydration of glycerol by sulfuric acid to form acrolein. chemeurope.com The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the corresponding quinoline. iipseries.org
| Aniline Derivative | Oxidizing Agent | Product |
| Aniline | Nitrobenzene | Quinoline |
| p-Toluidine | Arsenic acid | 6-Methylquinoline |
| m-Chloroaniline | Nitrobenzene | 7-Chloroquinoline |
This table provides illustrative examples of the Skraup synthesis for preparing substituted quinolines.
Combes Synthesis and Cyclization Mechanisms
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. iipseries.org
The mechanism commences with the formation of a Schiff base from the condensation of the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring. Subsequent dehydration leads to the formation of the quinoline product. wikipedia.org
| Aniline Derivative | β-Diketone | Acid Catalyst | Product |
| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline |
| Anisidine | Benzoylacetone | Polyphosphoric acid | 2-Phenyl-4-methyl-methoxyquinoline |
This table showcases representative examples of the Combes synthesis.
Pfitzinger Reaction and Ring Opening Processes
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org
The reaction mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by the condensation of the aniline moiety with the carbonyl compound to form an imine, which then tautomerizes to an enamine. An intramolecular cyclization of the enamine onto the ketone, followed by dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org
| Isatin Derivative | Carbonyl Compound | Base | Product |
| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid |
| 5-Chloroisatin | Cyclohexanone | NaOH | 7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
This table illustrates the Pfitzinger reaction with general examples.
A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Conrad–Limpach Synthesis and Iminoester Intermediates
The Conrad–Limpach synthesis is a method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines (Knorr synthesis).
The reaction proceeds through the formation of a β-arylaminoacrylate intermediate via the condensation of the aniline with the β-ketoester. wikipedia.org At higher temperatures, this intermediate undergoes a thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. synarchive.com The formation of an iminoester is a key step in the proposed mechanism.
| Aniline Derivative | β-Ketoester | Conditions | Product |
| Aniline | Ethyl acetoacetate | Heat (~250 °C) | 4-Hydroxy-2-methylquinoline |
| m-Toluidine | Ethyl benzoylacetate | Heat | 4-Hydroxy-7-methyl-2-phenylquinoline |
This table provides examples of the Conrad–Limpach synthesis.
Gould–Jacobs Reactions
The Gould–Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org
The initial condensation product, an anilidomethylenemalonic ester, is formed through a nucleophilic substitution of the alkoxy group by the aniline. wikipedia.org This intermediate then undergoes a thermal cyclization, followed by the loss of an alcohol molecule, to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline. wikipedia.org
| Aniline Derivative | Malonic Ester Derivative | Product Series |
| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid derivatives |
| 3-Chloroaniline | Diethyl ethoxymethylenemalonate | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid derivatives |
This table illustrates the general scope of the Gould–Jacobs reaction.
Modern Catalytic Approaches
The synthesis of the quinolinone core, the fundamental structure of Quinolin-5(8H)-one, has been significantly advanced through the use of modern catalytic systems. These approaches offer improvements over classical methods by providing milder reaction conditions, broader substrate scopes, and higher yields.
Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions
Transition metals have emerged as powerful catalysts for constructing the quinolinone framework. Their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds through various mechanistic pathways, such as cyclizations and cross-coupling reactions, is central to these advanced synthetic strategies.
Palladium catalysis is a cornerstone in the synthesis of quinoline and quinolinone derivatives due to its versatility and functional group tolerance. nih.gov Various palladium-catalyzed reactions have been developed, including C-H bond activation, oxidative cyclization, and cascade reactions, to construct the quinolinone skeleton. acs.orgrsc.orgmdpi.com
One prominent strategy involves a palladium-catalyzed cascade process that combines C-H bond activation, C-C bond formation, and cyclization using simple anilines as starting materials. acs.org Another approach is the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives. rsc.orgresearchgate.net This method is notable for its tolerance of a wide range of substrates, including those with electron-withdrawing groups. mdpi.com
Heck coupling reactions followed by cyclization represent another effective palladium-catalyzed route. For instance, the synthesis of quinolin-2(1H)-ones can be achieved through the Heck coupling of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by an acid-mediated cyclization. nih.gov Similarly, a coupling-cyclization reaction between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds affords 3-substituted quinolin-2(1H)-ones in good yields. nih.gov
The Sonogashira coupling reaction has been specifically applied to the synthesis of derivatives of quinoline-5,8-dione, a closely related structure to this compound. This involves the palladium-catalyzed coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes, resulting in alkynylquinoline-5,8-diones in high yields. researchgate.net
Table 1: Selected Palladium-Catalyzed Methods for Quinolinone Synthesis
| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |
| C-H Activation/Cyclization Cascade | Pd(OAc)₂ | Anilines | Quinolinone derivatives | Practical procedure from simple substrates. acs.org |
| Oxidative Cyclization | Palladium catalyst | Aryl allyl alcohols and anilines | Quinolines | Works without acids, bases, or additives; broad substrate scope. rsc.orgmdpi.com |
| Heck Coupling and Cyclization | Pd(OAc)₂ / Et₃N, then acid | Iodo derivatives of pivaloylaminobenzenes, methyl acrylate | Quinolin-2(1H)-ones | Two-step synthesis with good overall yields. nih.gov |
| Coupling-Cyclization | Pd(OAc)₂ / PPh₃ / NaOAc | 2-iodoaniline, α,β-unsaturated carbonyl compounds | 3-substituted quinolin-2(1H)-ones | Moderate to good yields under specific conditions. nih.gov |
| Sonogashira Coupling | Palladium catalyst | 6,7-dibromoquinoline-5,8-dione, terminal alkynes | Alkynylquinoline-5,8-diones | Good to excellent yields for dione (B5365651) derivatives. researchgate.net |
Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for the synthesis of quinolines and their derivatives. ijstr.org Copper-catalyzed methods often involve intermolecular cyclization reactions and cascade processes that efficiently construct C-N and C-C bonds. rsc.org
A straightforward approach involves the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org Another innovative method is the synthesis of quinoline derivatives through a tandem Knoevenagel condensation, amination, and cyclization sequence, starting from ortho-bromobenzaldehyde and active methylene (B1212753) nitriles. rsc.org
Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines, a related class of heterocycles. nih.gov Furthermore, a sustainable synthesis of quinolines has been reported via the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, catalyzed by a well-defined Cu(II)-complex under aerial conditions. ijstr.org An N-heterocyclic carbene copper complex has also been shown to catalyze the indirect Friedländer reaction from 2-aminobenzyl alcohol and aryl ketones at room temperature. nih.gov
Table 2: Selected Copper-Catalyzed Methods for Quinoline Synthesis
| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |
| Intermolecular Cyclization | Copper catalyst | Anilines, terminal acetylene esters | Quinolines | Simple and convenient cascade process. rsc.org |
| Tandem Condensation/Amination/Cyclization | Copper catalyst | o-bromobenzaldehyde, active methylene nitriles | 2-aminoquinolines, 2-arylquinoline-3-carbonitriles | Regioselective tandem reaction. rsc.org |
| Dehydrogenative Coupling | Cu(II)-pincer complex | 2-aminobenzylalcohols, ketones | Substituted quinolines | Sustainable synthesis under aerial conditions. ijstr.org |
| Indirect Friedländer Reaction | IPrCuCl / KOH / DMSO | 2-aminobenzyl alcohol, aryl ketones | Quinolines | Facile process at room temperature. nih.gov |
| Dual Cyclization | Copper and Boron catalysts | Anilines, nitriles | Quinindolines | Practical synthesis for tetra-fused N-heterocycles. nih.gov |
Rhodium catalysts are particularly effective in C-H bond activation and annulation reactions, providing powerful tools for the construction of complex heterocyclic systems like quinolinones. rsc.orgacs.org Rh(III) catalysts have been extensively used for the functionalization of arenes due to their high efficiency and broad functional group tolerance. acs.org
One notable method is the Rh(III)-catalyzed synthesis of isoquinolones via C-H activation and annulation of benzoylhydrazines and alkynes. rsc.org Rhodium catalysis also enables the oxidative synthesis of quinoline-fused sydnones through a twofold C-H bond activation of N-arylsydnones and coupling with internal alkynes. acs.org This reaction proceeds under mild conditions with low catalyst loading.
The annulation of anilines with alkynic esters, catalyzed by rhodium, yields quinoline carboxylates with excellent regioselectivity. semanticscholar.org Furthermore, rhodium catalysts have been systematically studied for the C-H bond activation of quinoline and its derivatives, showing a preference for the activation of the heteroring. nih.gov
Table 3: Selected Rhodium-Catalyzed Methods for Quinolinone Synthesis
| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |
| C-H Activation/Annulation | Rh(III) catalyst | Benzoylhydrazines, alkynes | Isoquinolones | Utilizes an internally oxidizing directing group strategy. rsc.org |
| Oxidative Annulation | Rh(III) catalyst | N-arylsydnones, internal alkynes | Quinoline-fused sydnones | Twofold C-H bond activation under mild conditions. acs.org |
| Annulation | Rhodium catalyst | Anilines, alkynic esters | Quinoline carboxylates | High yield and excellent regioselectivity. semanticscholar.org |
| C-H Bond Activation | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | Quinoline, methylquinolines | Rhodium(I)-quinolinyl complexes | Systematic study of C-H activation sites. nih.gov |
The use of earth-abundant and cost-effective cobalt catalysts has gained significant traction in organic synthesis. Cobalt-catalyzed reactions provide efficient pathways for synthesizing quinoline scaffolds, often through C-H activation and annulation strategies. rsc.orgresearchgate.net
A novel method involves the cobalt-catalyzed annulation of anilides and internal alkynes. The combination of a cobalt catalyst with a Lewis acid like Zn(OTf)₂ enhances the reaction's efficiency, proceeding through an ortho C-H activation and nucleophilic addition of a C-Co species towards the amide. rsc.orgrsc.org This approach is valued for its use of a low-cost catalyst and operationally simple procedure. researchgate.net
Cobalt catalysis also facilitates the [3+3] annulation of anilides with allenes to produce 1,2-dihydroquinolines. This reaction proceeds via C-H activation, allene (B1206475) insertion, β-hydride elimination, and subsequent intramolecular addition. acs.org Additionally, a cobalt-amido cooperative catalyst has been shown to effectively control the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the reductant at room temperature. nih.gov
Table 4: Selected Cobalt-Catalyzed Methods for Quinoline Synthesis
| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |
| Annulation | Cobalt catalyst / Zn(OTf)₂ | Anilides, internal alkynes | Quinolines | High efficiency with a low-cost catalyst and Lewis acid co-catalyst. rsc.orgrsc.org |
| [3+3] Annulation | Cobalt catalyst | Anilides, allenes | 1,2-dihydroquinolines | Allenes act as a three-carbon source via C-H activation. acs.org |
| Partial Transfer Hydrogenation | Cobalt-amido complex / H₃N·BH₃ | Quinolines | 1,2-dihydroquinolines | Controlled chemoselectivity and regioselectivity at room temperature. nih.gov |
| Remote C-H Functionalization | Co(NO₃)₂·6H₂O / TBN | 8-aminoquinolines | 5- and 7-nitro-8-aminoquinolines | Operates through a single electron transfer (SET) mechanism. shu.ac.uk |
Iron, being the most abundant and least toxic transition metal, is an ideal candidate for developing green and sustainable catalytic processes. Iron-catalyzed reactions for quinoline synthesis represent an environmentally friendly alternative to methods using precious metals. rsc.orgchemistryviews.org
An iron-complex-catalyzed synthesis of substituted quinolin-2(1H)-ones has been achieved through the intramolecular acceptorless dehydrogenative cyclization of amido-alcohols. rsc.org Another green approach is the iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical synthesis of quinolines from sulfoxonium ylides and 2-vinylanilines, which operates under solvent-free conditions. organic-chemistry.org
A convenient iron-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes provides 2,4-disubstituted quinolines using inexpensive FeCl₃ as the catalyst and oxygen as the oxidant. chemistryviews.org Iron catalysts have also been employed for the cyclocondensation of anilines with propane-1,3-diol to yield quinoline and its derivatives. pleiades.online Furthermore, an iron-catalyzed, chelation-induced remote C-H allylation of quinolines has been developed, allowing for highly regioselective preparation of C5- or C4-allylated quinolines. sci-hub.se
Table 5: Selected Iron-Catalyzed Methods for Quinoline Synthesis
| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |
| Intramolecular Dehydrogenative Cyclization | Iron complex | Amido-alcohols | Substituted quinolin-2(1H)-ones | Alternative to palladium-catalyzed couplings. rsc.org |
| Photo-Thermo-Mechanochemical Synthesis | Iron(II) phthalocyanine | Sulfoxonium ylides, 2-vinylanilines | Quinolines | Solvent-free, cost-efficient, and operationally simple. organic-chemistry.org |
| Three-Component Coupling | FeCl₃ / O₂ | Aldehydes, amines, styrenes | 2,4-disubstituted quinolines | Broad substrate scope, inexpensive catalyst, and green oxidant. chemistryviews.org |
| Cyclocondensation | Iron-containing catalysts | Anilines, propane-1,3-diol | Quinolines | High yields in the presence of carbon tetrachloride. pleiades.online |
| Remote C-H Allylation | Iron catalyst | 8-amido-quinolines | C5- or C4-allylated quinolines | Regiodivergent synthesis controlled by the catalytic system. sci-hub.se |
Silver-Catalyzed Methods
Silver catalysis has emerged as a valuable tool in the synthesis of quinoline and quinolone frameworks. While specific examples detailing the synthesis of this compound using silver catalysis are not extensively documented, the methodologies applied to isomeric structures like 4-quinolones provide significant insights. A one-pot synthesis of 3-substituted-4-quinolones has been developed utilizing a silver(I) catalyst. rsc.org This transformation proceeds by reacting enaminones with various electrophiles. rsc.org The proposed mechanism suggests two possible pathways: either an initial alkylation of the enaminone followed by cyclization or the reverse, where cyclization precedes alkylation, both leading to the final quinolone product after elimination. rsc.org
Silver nanoparticles also represent a promising avenue in nanocatalysis for quinoline synthesis. Although direct synthesis of this compound is not specified, silver-based nanocatalysts have been employed for the synthesis of other quinoline derivatives, highlighting the potential of silver in its various forms for these transformations. nih.gov
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Silver(I) Catalyst | Enaminones, Electrophiles | 3-Substituted-4-quinolones | One-pot synthesis. | rsc.org |
Gold Catalysis
Gold catalysts, acting as carbophilic π-Lewis acids, have been effectively used to activate C-C multiple bonds, facilitating the synthesis of various quinoline and quinolone derivatives. rsc.org One notable example is the gold-catalyzed cyclization of 1-(aminophenyl)-2-propyn-1-ones to yield 2-substituted 4-quinolones. rsc.org This methodology demonstrates broad substrate scope, accommodating both electron-withdrawing and electron-donating substituents. rsc.org
More directly related to the target structure, a method for the synthesis of substituted indolo[1,2-a]quinoline-5(6H)-ones has been developed starting from 1-(2-ethynylphenyl)-1H-indoles. researchgate.net This process involves a gold-catalyzed oxidation of the alkyne's triple bond, which is followed by an acid-promoted intramolecular cyclization at the indole (B1671886) C2 position to form the quinolin-5-one core. researchgate.net This strategy is versatile, tolerating a wide array of substituents on the indole ring and proceeding in good to excellent yields. researchgate.net
| Catalyst System | Starting Material | Product | Yield | Reference |
|---|---|---|---|---|
| Gold Catalyst | 1-(Aminophenyl)-2-propyn-1-ones | 2-Substituted 4-quinolones | Good to excellent | rsc.org |
| Gold Catalyst / Acid | 1-(2-Ethynylphenyl)-1H-indoles | Indolo[1,2-a]quinolin-5(6H)-ones | Good to excellent | researchgate.net |
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts and ligands in transition metal catalysis. nih.gov In the context of quinoline synthesis, NHCs have been utilized in palladium-catalyzed reactions. For instance, a palladium-NHC catalyst was employed for the carbonylative Sonogashira annulation of 2-iodoanilines and acetylenes to produce 4-quinolones without the need for CO gas. rsc.org Similarly, Pd-NHC catalysts have been used for the etherification and selenylation of 3-iodo-4-quinolones. rsc.org
While these examples focus on the 4-quinolone isomer, they underscore the utility of NHC-metal complexes in constructing the quinolone core. The strong electron-donating ability and steric bulk of NHC ligands stabilize the metal center and facilitate various cross-coupling and annulation reactions essential for building the heterocyclic system. rsc.org Another related application is the NHC-catalyzed [3+3] annulation of δ-acetoxy allenoates and enaminones, which provides a pathway to hexahydroquinoline derivatives. acs.org
| Catalyst System | Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd-NHC | Carbonylative Sonogashira annulation | 4-Quinolones | CO-free conditions. | rsc.org |
| Pd-NHC | Etherification/Selenylation | Functionalized 4-quinolones | Cross-coupling of 3-iodo-4-quinolones. | rsc.org |
| NHC | [3+3] Annulation | Hexahydroquinolines | Organocatalytic approach. | acs.org |
Nanocatalyzed Protocols
The use of nanocatalysts in organic synthesis offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. taylorfrancis.com Various nanocatalysts have been developed for the synthesis of quinoline and quinolone derivatives, often under green chemistry conditions. taylorfrancis.comnih.govacs.org
For example, magnetic iron oxide nanoparticles (Fe3O4 NPs) have been used as a catalyst for the synthesis of pyrimido[4,5-b]quinolones through a three-component reaction in water. nih.gov Copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs) have also been employed for quinoline synthesis in water, with the catalyst being easily recoverable using an external magnet. nih.gov Furthermore, ZnO nanoparticles supported on carbon nanotubes (ZnO/CNT) have shown high catalytic activity in the solvent-free Friedlander condensation for quinoline synthesis. nih.gov These examples, while not specific to this compound, demonstrate the broad applicability of nanocatalysts in constructing the quinoline core with high efficiency and under environmentally friendly conditions. nih.govacs.orgoiccpress.com
| Nanocatalyst | Reaction Type | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Fe3O4 NPs | Three-component reaction | Water | Reusable, green solvent. | nih.gov |
| CuFe2O4 NPs | Condensation | Water | Magnetically recoverable, reusable. | nih.gov |
| ZnO/CNT | Friedlander condensation | Solvent-free | High activity, solventless conditions. | nih.gov |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. nih.gov While a specific MCR for the synthesis of the parent this compound is not prominently reported, MCRs have been extensively used to create complex quinolone derivatives.
For instance, the synthesis of the quinolone alkaloid Luotonin A has been achieved through an MCR involving isatoic anhydride, propargylamine, aniline, and glyoxal, catalyzed by Yb(OTf)3. nih.gov This reaction proceeds via a Lewis acid-catalyzed inverse electron demand aza-Diels-Alder reaction. nih.gov Another example is the synthesis of 5-aminopyrazolo-quinolones from 4-hydrazino-quinolin-2-one and 2-(1-ethoxy-substituted-ene)malononitrile, catalyzed by triethylamine. researchgate.net These examples showcase the power of MCRs to rapidly build molecular complexity around the quinolone scaffold. nih.govresearchgate.net
Environmentally Benign Synthesis (Green Chemistry)
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinolones. qeios.com This includes the use of greener solvents, catalysts, and energy sources.
Solvent-Free Conditions
Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates solvent waste and can simplify product purification. rsc.org Microwave-assisted synthesis of 4-quinolones under solvent-free conditions has been reported, for example, in the Gould-Jacob reaction between aromatic amines and diethyl ethoxymethylene malonate. rsc.org The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating. rsc.org
Nanocatalyzed reactions are also frequently performed under solvent-free conditions. The Friedlander condensation to synthesize quinolines using ZnO/carbon nanocatalysts is one such example. nih.gov Similarly, a magnetic nanocatalyst has been used for the solvent-free, one-pot, three-component synthesis of pyrimido[4,5-b]quinolones. oiccpress.com These methods highlight a significant trend towards more sustainable and efficient protocols for the synthesis of quinolone derivatives. nih.govoiccpress.com
| Methodology | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Gould-Jacob Reaction | Microwave irradiation | 4-Quinolones | Rapid, high yield, solvent-free. | rsc.org |
| Friedlander Condensation | ZnO/CNT nanocatalyst | Quinolines | Heterogeneous catalysis, solvent-free. | nih.gov |
| Three-component reaction | Magnetic nanocatalyst | Pyrimido[4,5-b]quinolones | One-pot, solvent-free, recoverable catalyst. | oiccpress.com |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful green technique for accelerating the synthesis of quinoline derivatives. eurekaselect.com This method often leads to significant reductions in reaction times and, in some cases, improved yields compared to conventional heating methods. nih.gov The application of microwave irradiation can be performed in various ways, including in "dry media" on solid supports like silica (B1680970) gel or bentonite, by heating a solvent, or using a simultaneous cooling method in the presence of a solvent. nih.gov
For instance, the Skraup synthesis of 7-amino-8-methylquinoline, a quinoline derivative, saw a dramatic decrease in reaction time from 270 minutes with conventional heating to just 33 minutes under microwave irradiation. nih.gov Similarly, other condensation and cyclization reactions to form quinoline systems have shown remarkable improvements in both time and yield when conducted under microwave conditions. nih.govrsc.org Multi-component reactions, which build complex molecules in a single step, are particularly well-suited for microwave assistance, enabling the rapid, one-pot synthesis of diverse quinoline libraries, such as pyrazolo-[3,4-b]-quinolines, in aqueous ethanol (B145695) with excellent yields (91-98%) in as little as 5 minutes. rsc.org
| Compound | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-amino-8-methylquinoline | Conventional (Δ) | 140 | 270 | 47 | nih.gov |
| Microwave (MW) | 132 | 33 | 32 | ||
| Ethyl 2-cyano-3-((8-methylquinolin-7-yl)amino)acrylate | Conventional (Δ) | 110 | 120 | 68 | nih.gov |
| Microwave (MW) | 99 | 1 | 95 |
Aqueous Media Reactions
The use of water as a reaction medium aligns with the principles of green chemistry, offering an economical and environmentally benign alternative to volatile organic solvents. Several synthetic protocols for quinoline derivatives have been successfully developed in aqueous media. tandfonline.comnih.gov One-pot, three-component reactions are frequently employed, such as the synthesis of pyrimido[4,5-b]quinolones from 6-amino-1,3-dimethyluracil, various aldehydes, and dimedone in water at 90°C, catalyzed by p-toluenesulfonic acid, affording yields between 60-94%. tandfonline.com
Another approach involves the synthesis of quinoline-4-carboxylic acids by refluxing isatin with enaminones in an aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification. nih.gov This method provides good to excellent yields. nih.gov The development of recyclable catalysts, such as nano-zinc oxide in a cetyltrimethylammonium bromide-water medium, further enhances the sustainability of these synthetic routes. tandfonline.com
| Product Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pyrimido[4,5-b]quinolones | 6-amino-1,3-dimethyluracil, Aldehydes, Dimedone | p-Toluenesulfonic acid, 90°C | Water | 60-94% | tandfonline.com |
| Quinoline-4-carboxylic acids | Isatin, Enaminone | Aqueous KOH or NaOH, reflux | Water | Good to Excellent | nih.gov |
| Pyrimido[4,5-b]quinolines | Aryl aldehydes, 2-hydroxynaphthalene-1,4-dione, 6-aminouracil | Nano-ZnO | CTAB-H2O | >90% | tandfonline.com |
Oxidative Annulation and Dehydrogenation Approaches
Oxidative annulation and dehydrogenation represent modern, atom-economical strategies for constructing the aromatic quinoline core. nih.gov These methods often involve the formation of a partially saturated heterocyclic intermediate, which is subsequently aromatized by dehydrogenation. nih.gov This can be achieved through transition-metal-catalyzed C-H activation and cyclization or via metal-free oxidative pathways. mdpi.comacs.org
A variety of oxidants can be employed, including molecular oxygen (aerobic oxidation), which is considered a green oxidant. nih.govorganic-chemistry.org For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org Transition metals such as rhodium, cobalt, and copper are widely used to catalyze C-H bond activation, enabling the cyclization of substrates like anilines with alkynes or ketones to form the quinoline ring. mdpi.comacs.org An efficient protocol using readily available Co(OAc)₂·4H₂O catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to provide quinolines in good to excellent yields (up to 97%). acs.org Palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors has also been developed as a mild, one-step method to prepare a wide variety of quinolinones. acs.org
| Strategy | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|
| Aerobic Dehydrogenation | Heterogeneous Cobalt Oxide | 1,2,3,4-Tetrahydroquinoline → Quinoline | organic-chemistry.org |
| Dehydrogenative Cyclization | Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Ketones → Quinolines | acs.org |
| Oxidative Annulation | Palladium Catalyst | Acrylamides + Benzyne precursors → Quinolinones | acs.org |
| Oxidative Annulation | K₂S₂O₈ / DMSO | Anilines + Aryl ketones → 4-Arylquinolines | organic-chemistry.org |
Derivatization Strategies and Functional Group Introduction
The biological activity and material properties of quinoline derivatives can be finely tuned by introducing various functional groups onto the core structure. brieflands.com Advanced methods focus on achieving this with high regioselectivity and efficiency.
Direct C-H functionalization via transition metal catalysis is the most attractive and atom-economical strategy for the regioselective introduction of substituents onto the quinoline ring. mdpi.comnih.gov The inherent electronic properties of the quinoline nucleus and the choice of catalyst and directing groups allow for site-selective reactions at nearly all positions. mdpi.comnih.gov
For instance, the C8 position can be selectively arylated using a Rhodium(NHC) catalytic system. nih.gov Palladium catalysis is also widely employed; for example, the C2 position of quinoline N-oxide can be arylated with good regioselectivity in the presence of Pd(OAc)₂ and a silver carbonate oxidant. mdpi.com The use of quinoline N-oxides is a common strategy, as the N-oxide group can act as a directing group to facilitate functionalization at the C2 or C8 positions, after which it can be removed. mdpi.comresearchgate.net Iridium-catalyzed borylation has been shown to proceed with greater than 99% regioselectivity to furnish 3-borylated quinolines, which are versatile intermediates for further functionalization. nih.gov
| Position Functionalized | Reaction Type | Catalyst System | Substrate | Reference |
|---|---|---|---|---|
| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide | mdpi.com |
| C3 | Borylation | [IrCl(cod)]₂ / dtbpy | Quinoline | nih.gov |
| C8 | Arylation | Rh₂(OAc)₄ / IMes | Quinoline | nih.gov |
| C8 | Alkylation | Rhodium(III) | Quinoline N-oxide | researchgate.net |
In addition to direct C-H functionalization, the modification of existing side chains is a crucial strategy for synthesizing diverse quinoline derivatives. This approach often starts with a pre-functionalized quinoline core, allowing for the elaboration of complex structures.
A key intermediate for such modifications is 5-chloromethyl-8-hydroxyquinoline hydrochloride, which can be synthesized from 8-hydroxyquinoline (B1678124). nih.gov This compound serves as a precursor for introducing various functionalities at the 5-position. For example, it is used in the synthesis of 5-hydroxymethyl-8-quinolinol. nih.gov
Studies on the structure-activity relationship of bioactive 5,8-quinolinediones have shown that modifications at the C2 position are particularly important. mdpi.com The introduction of a methyl group at this position in 6,7-dichloro-5,8-quinolinedione was found to significantly alter its biological activity and reduce its toxicity against normal cell lines. mdpi.com Further derivatization at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold can be achieved by first synthesizing a 2-substituted-quinoline-8-ol, which is then oxidized to the corresponding 5,8-quinolinedione. mdpi.com These strategies highlight the importance of side-chain modifications in developing quinoline-based compounds with tailored properties. brieflands.com
| Starting Scaffold | Position Modified | Modification Reaction | Resulting Derivative | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | C5 | Chloromethylation | 5-Chloromethyl-8-hydroxyquinoline | nih.gov |
| 5-Chloromethyl-8-hydroxyquinoline | C5-Methyl | Hydrolysis | 5-Hydroxymethyl-8-quinolinol | nih.gov |
| 6,7-Dichloro-5,8-quinolinedione | C2 | Introduction of various substituents via multi-step synthesis | 2-Substituted-6,7-dichloro-5,8-quinolinediones | mdpi.com |
Computational and Theoretical Investigations of Quinolin 5 8h One
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental methods for studying the properties of quinoline (B57606) derivatives. nih.govrsc.org DFT is a computational method used to investigate the electronic structure of many-body systems, making it highly effective for determining molecular properties like kinetic and thermodynamic stability, structural parameters, and electronic characteristics. nih.gov It has become a standard approach for optimizing molecular geometries and calculating a wide range of molecular properties. nih.gov
TD-DFT extends the capabilities of DFT to study excited states, allowing for the theoretical prediction and analysis of electronic absorption spectra. nih.govrsc.org This is particularly useful for understanding how molecules like Quinolin-5(8H)-one interact with light. Computational studies on related quinoline compounds frequently employ DFT and TD-DFT to explore their properties. researchgate.net
A crucial first step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. DFT methods are widely used for this purpose. nih.gov The optimization yields key structural parameters, including bond lengths and bond angles, which are essential for understanding the molecule's conformation, steric hindrance, and bonding characteristics.
For this compound, a theoretical geometry optimization would reveal the precise spatial arrangement of its fused ring system. The resulting bond lengths and angles provide insight into the hybridization of the atoms and the degree of aromaticity or strain within the molecule. Below are illustrative tables of predicted structural parameters for this compound, based on typical values for related heterocyclic systems calculated using DFT.
Interactive Table: Predicted Bond Lengths for this compound
| Bond | Predicted Bond Length (Å) |
| C4-C4a | 1.37 |
| C4a-C5 | 1.48 |
| C5=O1 | 1.23 |
| C5-C6 | 1.46 |
| C6-C7 | 1.35 |
| C7-C8 | 1.45 |
| N1-C8a | 1.38 |
| N1-C2 | 1.32 |
| C8-C8a | 1.41 |
Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar molecular structures. Specific values would be obtained from a dedicated calculation for this compound.
Interactive Table: Predicted Bond Angles for this compound
| Atoms | Predicted Bond Angle (°) |
| C4a-C5-C6 | 117.5 |
| O1=C5-C4a | 121.8 |
| C5-C6-C7 | 122.1 |
| C6-C7-C8 | 119.5 |
| C7-C8-C8a | 118.0 |
| N1-C8a-C4a | 118.9 |
| C2-N1-C8a | 117.3 |
Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar molecular structures. Specific values would be obtained from a dedicated calculation for this compound.
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining reliable theoretical results. For organic molecules like quinoline derivatives, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly employed in conjunction with DFT functionals like B3LYP. nih.govnih.gov
The choice of basis set represents a trade-off between computational cost and accuracy. Larger basis sets provide more flexibility for describing the distribution of electrons but require significantly more computational resources. Validation of the chosen basis set is often performed by comparing the calculated results with available experimental data. For instance, calculated geometric parameters can be compared against X-ray crystallography data. nih.gov When experimental data is unavailable, convergence studies can be performed, where the basis set size is systematically increased to ensure that the calculated properties are stable and not an artifact of an incomplete basis set.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and physical properties. Computational methods allow for the detailed examination of electron distribution and molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest-energy orbital without electrons, acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to attack by electrophiles, while the LUMO energy relates to the electron affinity and susceptibility to attack by nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's chemical stability and reactivity. researchgate.net A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies of these frontier orbitals.
Interactive Table: Predicted FMO Properties of this compound
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 4.13 |
Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar molecular structures. Specific values would be obtained from a dedicated calculation for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. An MEP map displays the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic regions.
The map is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. These areas are characterized by an excess of electron density and are often associated with lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue, indicating a relative deficiency of electrons. Green areas represent regions of neutral or near-zero potential. researchgate.net For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atom, identifying these as the primary sites for electrophilic interaction. The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue).
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution, charge transfer, and the stabilizing effects of orbital delocalization within a molecule. researchgate.net The analysis transforms the calculated molecular orbitals into a set of localized natural bond orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.
Interactive Table: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C4a-C8a) | 15.2 |
| π(C7-C8) | π(C4a-C8a) | 22.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, showing the type of information obtained from an NBO analysis. E(2) represents the stabilization energy from the delocalization of electrons from a donor orbital to an acceptor orbital.
Electronic Delocalization Characteristics
This compound, as a heterocyclic aromatic compound, possesses a molecular structure characterized by significant electronic delocalization. dergipark.org.tr The fusion of a benzene (B151609) ring with a pyridinone ring creates an extended π-electron system that is not confined to individual atoms or bonds but is spread across the molecule. scbt.com This delocalization is a key factor in determining the molecule's stability, spectroscopic properties, and chemical reactivity.
Tautomerism and Isomerism Studies
Tautomerism refers to a chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. britannica.com This phenomenon involves the migration of a proton, accompanied by a shift of a double bond. wikipedia.org For this compound, the most significant tautomeric relationship is the keto-enol tautomerism, which plays a critical role in its chemical behavior.
This compound exists in a dynamic equilibrium with its enol tautomer, 5-hydroxyquinolin-8-ol. This interconversion involves the migration of a proton from the nitrogen atom at position 1 to the carbonyl oxygen at position 5, or from the carbon at position 4 to the carbonyl oxygen, leading to the formation of a hydroxyl group and a rearrangement of the π-system. The equilibrium between the keto and enol forms is highly sensitive to several factors, including solvent polarity, temperature, and pH. nih.govmasterorganicchemistry.com
Solvent Effects : In non-polar solvents, the enol form may be stabilized through the formation of intramolecular hydrogen bonds, if sterically possible. masterorganicchemistry.com Conversely, polar aprotic solvents can form intermolecular hydrogen bonds with the keto form, potentially favoring its predominance. nih.gov
Theoretical calculations are essential for determining the relative stabilities of the tautomers. By computing the Gibbs free energy of each form, researchers can predict which tautomer is more abundant under specific conditions. Spectroscopic techniques like ¹H-NMR and UV-Visible spectroscopy are used experimentally to identify and quantify the ratio of tautomers in solution. nih.gov For many quinoline derivatives, the keto-tautomer is found to be the more stable form. researchgate.net
| Tautomeric Form | Structural Feature | Favored in | Relative Stability (Illustrative) |
|---|---|---|---|
| Keto (this compound) | C=O group at C5 | Polar aprotic solvents (e.g., DMSO) | Often more stable |
| Enol (5-hydroxyquinolin-8-ol) | OH group at C5 | Non-polar solvents, systems allowing intramolecular H-bonding | Less stable in many cases |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a rigid fused-ring system like this compound, the primary focus of conformational analysis is on the planarity of the molecular structure.
Computational methods are used to perform full geometry optimization, which calculates the lowest energy and therefore most stable conformation of the molecule. researchgate.net For quinoline derivatives, the fused-ring system is typically found to be essentially planar. nih.gov This planarity maximizes the overlap of p-orbitals, which is crucial for the stability of the aromatic π-electron system. Deviations from planarity would introduce ring strain and disrupt the electronic delocalization, leading to a less stable molecule. The stability of different conformers or tautomers is compared by calculating their total electronic energies, with the structure possessing the lowest energy being the most stable.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Planarity | The degree to which the atoms of the fused rings lie in the same plane. | A high degree of planarity is expected, maximizing π-orbital overlap and aromatic stability. nih.gov |
| Total Electronic Energy | The calculated energy of the optimized molecular structure. | Used to compare the stability of different potential isomers or tautomers; lower energy indicates higher stability. researchgate.net |
| Dihedral Angles | The angles between planes defined by sets of atoms. | In a largely planar system, dihedral angles within the rings will be close to 0° or 180°. |
Reactivity Descriptors and Sites
Fukui function analysis is a method used to describe local reactivity, identifying which atoms in a molecule are most likely to participate in a chemical reaction. amazonaws.com The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atomic site to predict its susceptibility to different types of attack:
f k+ : For nucleophilic attack (the atom's ability to accept an electron). A higher value indicates a more reactive site for a nucleophile.
f k- : For electrophilic attack (the atom's ability to donate an electron). A higher value indicates a more reactive site for an electrophile.
f k0 : For radical attack.
For this compound, the carbonyl carbon (C5) is expected to have a high f k+ value, making it a primary site for nucleophilic attack. The nitrogen atom and certain carbon atoms in the aromatic rings are likely candidates for electrophilic attack, depending on their calculated f k- values. researchgate.net
| Atomic Site (Illustrative) | f k+ (for Nucleophilic Attack) | f k- (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| C5 (Carbonyl Carbon) | High | Low | Susceptible to nucleophilic attack |
| O (Carbonyl Oxygen) | Low | High | Susceptible to electrophilic attack |
| N1 | Low | Moderate | Potential site for electrophilic attack |
| C4 | Moderate | Low | Potential site for nucleophilic attack |
Energy Gap (ΔE) : The difference between ELUMO and EHOMO. A smaller gap indicates a molecule is more easily polarized and thus more reactive.
Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron configuration. Harder molecules have a larger energy gap.
Electronegativity (χ) : The power of a molecule to attract electrons.
Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile.
Dual descriptors provide even more specific information about local reactivity by distinguishing between sites that are nucleophilic or electrophilic in nature. These descriptors help to refine the predictions made by Fukui functions, offering a more detailed map of a molecule's reactive landscape.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. amazonaws.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. arabjchem.org |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |
| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | Indicates the molecule's ability to act as an electrophile. arabjchem.org |
Solvation Effects and Continuum Models (e.g., IEFPCM)
In computational chemistry, understanding the influence of a solvent on the properties of a molecule is crucial for accurately predicting its behavior in a realistic chemical environment. Solvation can significantly alter a molecule's geometry, electronic structure, and spectroscopic properties. Continuum models are a computationally efficient method for simulating these effects by representing the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. youtube.comohio-state.edu
One of the most widely used and robust continuum models is the Polarizable Continuum Model (PCM). gaussian.comresearchgate.net The Integral Equation Formalism variant of PCM (IEFPCM) is particularly popular and is the default method in many quantum chemistry software packages. gaussian.com The IEFPCM method works by creating a molecule-shaped cavity within the dielectric continuum. The solute molecule is placed within this cavity, and its charge distribution polarizes the surrounding solvent medium. youtube.com This polarization, in turn, creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's properties in solution. ohio-state.edugaussian.com
The IEFPCM approach is an exact solution to the continuum electrostatics problem for the charge density contained within the cavity and includes corrections for the small amount of electron density that may penetrate outside this boundary. youtube.com This method is essential for theoretical spectroscopic predictions, as it allows for the simulation of spectra in various solvents, providing a more direct comparison with experimental data. For a molecule like this compound, applying the IEFPCM model would be a critical step in studying its UV-Vis, IR, Raman, and NMR spectra in solution, allowing for the investigation of solvatochromic shifts and solvent-induced changes in vibrational frequencies and chemical shifts. nih.gov While this is a standard computational approach, specific studies detailing the application of IEFPCM to this compound are not extensively documented in the literature.
Advanced Theoretical Spectroscopic Predictions
Simulated UV-Vis Spectra
The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for calculating the vertical excitation energies and oscillator strengths that correspond to the absorption bands observed in an experimental UV-Vis spectrum. nih.govnih.gov TD-DFT calculations are often performed in conjunction with a continuum solvation model, such as IEFPCM, to account for the influence of the solvent on the electronic transitions. nih.gov
For this compound, which is formed from the photochemistry of 5-hydroxyquinoline (B119867), TD-DFT calculations would be instrumental in understanding its electronic structure and photostability. researchgate.net The calculations would identify the key molecular orbitals involved in the primary electronic transitions, typically transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals.
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 3.54 | 350 | 0.12 | HOMO → LUMO (95%) |
| S0 → S2 | 4.13 | 300 | 0.08 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 4.77 | 260 | 0.45 | HOMO → LUMO+1 (91%) |
| Note: The data in this table is illustrative and represents typical values for quinoline derivatives as predicted by TD-DFT calculations. Specific calculated values for this compound may vary. |
Simulated Vibrational (IR, Raman) Spectra
Theoretical vibrational spectroscopy is a cornerstone of molecular characterization, providing a direct link between a molecule's structure and its infrared (IR) and Raman spectra. For this compound, vibrational frequencies and intensities can be calculated using Density Functional Theory (DFT), often with functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield a set of harmonic vibrational modes, which can be assigned to specific molecular motions such as stretching, bending, and torsional vibrations. scirp.orgmdpi.com
Computational studies on the photoproducts of 5-hydroxyquinoline have utilized such methods to analyze the resulting infrared spectra, confirming the formation of this compound. researchgate.net The calculated spectrum allows for a detailed assignment of the experimental bands. Key vibrational modes for this compound would include the C=O stretching of the ketone group, C=C and C=N stretching within the quinoline ring system, and various C-H bending and stretching modes. mdpi.com Comparing the theoretical and experimental spectra is a powerful method for structural confirmation. dergipark.org.tr
| Wavenumber (cm-1) (Scaled) | Intensity | Assignment |
| ~3080-3020 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1610 | Strong | C=C Ring Stretch |
| ~1575 | Strong | C=N Ring Stretch |
| ~1470 | Medium | CH2 Scissoring |
| ~1250 | Medium | C-N Stretch |
| ~830 | Strong | C-H Out-of-plane Bend |
| Note: The data in this table is representative of characteristic vibrational frequencies for quinolinone-type structures derived from DFT calculations. The exact frequencies for this compound would be determined by specific computational analysis. researchgate.netmdpi.com |
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. Theoretical calculations of NMR chemical shifts provide valuable support for the assignment of experimental spectra and can help distinguish between isomers. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for predicting isotropic NMR shielding constants, which are then converted into chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS).
For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus. uncw.edu For instance, the chemical shift of the carbonyl carbon (C5) would be expected to appear significantly downfield in the ¹³C spectrum, while the protons on the saturated carbon at position 8 (C8) would appear upfield compared to the aromatic protons. Such calculations are powerful tools for structural identification of polycyclic heteroaromatic compounds. researchgate.net
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 | ~150 | H2 | ~8.5 |
| C3 | ~122 | H3 | ~7.2 |
| C4 | ~135 | H4 | ~8.0 |
| C4a | ~128 | H6 | ~6.5 |
| C5 | ~185 | H7 (axial) | ~2.8 |
| C6 | ~115 | H7 (equatorial) | ~3.1 |
| C7 | ~28 | H8 (axial) | ~2.5 |
| C8 | ~38 | H8 (equatorial) | ~2.9 |
| C8a | ~145 | ||
| Note: This table contains illustrative ¹H and ¹³C NMR chemical shifts based on general knowledge of similar heterocyclic ketones. Actual values require specific GIAO-DFT computations for this compound. |
Non-Covalent Interactions (NCI) Analysis
Non-covalent interactions (NCIs) play a fundamental role in determining the structure, stability, and function of chemical systems. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in three-dimensional space. chemtools.orgnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). rsc.org
The analysis generates 3D isosurfaces that represent regions of non-covalent interactions. These surfaces are typically color-coded according to the value of the electron density, which indicates the strength and nature of the interaction. chemtools.org
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces denote weaker van der Waals interactions.
Red surfaces signify strong, repulsive interactions, such as those found in sterically crowded regions or within rings.
For this compound, NCI analysis could be used to investigate intermolecular interactions in a dimer or crystal structure, revealing, for example, potential C-H···O hydrogen bonds or π-π stacking between quinoline rings. researchgate.net This provides valuable insight into the molecule's solid-state packing and its interactions with other molecules, which is crucial for understanding its physical properties and potential biological activity.
Non-Linear Optical (NLO) Properties Prediction
Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.com Computational chemistry provides a powerful means to predict the NLO response of molecules, guiding the design of new materials. The NLO properties of a molecule are determined by its response to a strong external electric field. nih.govrsc.org
Key NLO parameters are calculated using quantum chemical methods, typically DFT. These parameters include:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A large β value is desirable for NLO applications. bohrium.com
Molecules with significant charge separation, often found in donor-π-acceptor (D-π-A) systems, tend to exhibit large β values. nih.gov this compound possesses a polar carbonyl group (acceptor) and a π-conjugated system, suggesting it may have NLO potential. Theoretical calculations would quantify this potential by computing the components of the polarizability and hyperpolarizability tensors.
| Parameter | Description | Typical Units |
| μ | Dipole Moment | Debye |
| α | Mean Linear Polarizability | esu |
| βtot | Total First Hyperpolarizability | esu |
| Note: This table lists the key parameters evaluated in a computational NLO study. The actual values for this compound would need to be determined through specific DFT calculations. |
Spectroscopic Characterization and Structural Elucidation of Quinolin 5 8h One Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within quinolin-5(8H)-one derivatives. These methods probe the discrete vibrational energy levels of the molecules, yielding spectra that are unique molecular fingerprints.
FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound derivatives. The analysis of FT-IR spectra, particularly for related structures like 5,8-quinolinedione derivatives, reveals characteristic absorption bands. mdpi.comresearcher.life For compounds featuring the 5,8-quinolinedione moiety, the carbonyl (C=O) wavelength range of 1700–1650 cm⁻¹ is of primary importance. mdpi.com In some derivatives, two distinct peaks for C=O vibrations can be observed in this region, which can help distinguish between isomers. mdpi.comresearcher.life
The stretching vibrations of C-H groups in the quinoline (B57606) and 5,8-quinolinedione rings are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com The absorption peaks corresponding to the C–C and C–H stretching vibrations of the aromatic rings are found between 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹, respectively. mdpi.com Furthermore, C–N stretching vibrations within the quinoline and 5,8-quinolinedione systems are seen at approximately 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹, respectively. mdpi.com Deformation vibrations for C-H and C-C groups of the rings are typically located in the 1106–969 cm⁻¹ range. mdpi.com
Table 1: Characteristic FT-IR Absorption Bands for this compound Related Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group/Moiety |
|---|---|---|
| C-H Stretching | 3087–2852 | Quinoline/Quinolinedione Rings |
| C=O Stretching | 1700–1650 | Carbonyl |
| C-C Stretching | 1617–1507 | Aromatic Rings |
| C-H Stretching | 1473–1374 | Aromatic Rings |
| C-N Stretching | 1325–1314 | Quinoline Ring |
| C-O Stretching | 1307–1278 | Ether Linkage (in some derivatives) |
| C-N Stretching | 1256–1230 | 5,8-Quinolinedione Moiety |
Data synthesized from studies on 5,8-quinolinedione derivatives. mdpi.com
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectra can unambiguously distinguish between different structures, even those that are very similar. researchgate.net For instance, resonance Raman spectra have been used to identify vibrations belonging to the quinoline ring, which are important for understanding π-π interactions. researchgate.net A characteristic band around 1580 cm⁻¹ in quinolin-8-ol has been assigned to a δ(OH) mode, while a band near 1090 cm⁻¹ is attributed to δ(CCl) in 4,7-dichloroquinoline. researchgate.net These specific "marker bands" are crucial for identifying particular substituents and their positions on the quinoline core. researchgate.net
Table 2: Selected Raman Shifts for Substituted Quinoline Derivatives
| Wavenumber (cm⁻¹) | Assignment | Compound Example |
|---|---|---|
| ~1580 | δ(OH) mode | Quinolin-8-ol |
| ~1300 | ν(NN) mode | 4-azido-7-chloroquinoline |
| ~1090 | δ(CCl) mode | 4,7-dichloroquinoline |
Data based on various quinoline derivatives. researchgate.net
A comprehensive assignment of vibrational modes is achieved by combining FT-IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT). mdpi.comresearchgate.netnih.gov This integrated approach allows for the unambiguous characterization of the primary vibrational bands. researchgate.net For the quinoline skeleton, C-C stretching vibrations of the rings are typically strong bands observed between 1668–1582 cm⁻¹. mdpi.com The stretching vibrations of C-H groups are found in the 3112–2850 cm⁻¹ range. mdpi.com Analysis of various 8-hydroxyquinoline (B1678124) derivatives using DFT calculations has provided detailed assignments for in-plane and out-of-plane vibrations, including those of substituents like halogens. researchgate.net For example, in 5,7-diiodo-8-hydroxyquinoline, C-I stretching vibrations have been assigned to bands observed at 542 cm⁻¹ and 497 cm⁻¹ in the IR spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. uncw.edu For the parent quinoline molecule, the aromatic protons resonate in the downfield region, typically between 7.0 and 9.0 ppm. chemicalbook.com The exact chemical shifts and coupling patterns are highly sensitive to the position and nature of substituents on the quinoline ring. uncw.eduuncw.edu
For example, in 8-hydroxyquinoline, the proton signals appear at δ 8.78 (H2), 8.15 (H4), 7.45 (H3), 7.43 (H5), 7.33 (H6), and 7.19 (H7). chemicalbook.com In a derivative like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the protons on the quinolinone ring (H-5, H-6, H-7) resonate as doublets of doublets between 7.23 and 7.63 ppm, while a broad singlet for the NH proton is observed far downfield at 11.87 ppm. mdpi.com The coupling constants (J) are critical for determining the relative positions of protons on the ring. chemicalbook.compublish.csiro.au
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives
| Proton Position | Quinoline | 8-Hydroxyquinoline | 8-(Dimethylamino)quinoline-5-carbaldehyde |
|---|---|---|---|
| H-2 | 8.90 | 8.78 | 8.87 |
| H-3 | 7.35 | 7.45 | 7.53 |
| H-4 | 8.09 | 8.15 | - |
| H-5 | 7.72 | 7.43 | - |
| H-6 | 7.49 | 7.33 | 6.97 |
| H-7 | 7.63 | 7.19 | 7.84 |
Data are approximate and vary with solvent and specific derivative. chemicalbook.comchemicalbook.commdpi.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are spread over a range from approximately 120 to 150 ppm. publish.csiro.auchemicalbook.com The carbon atom attached to the nitrogen (C2) and the carbon at the ring junction (C9) typically appear at the downfield end of the spectrum. publish.csiro.auresearchgate.net
In the parent quinoline molecule, the observed chemical shifts are: C2 (150.3 ppm), C3 (121.1 ppm), C4 (136.0 ppm), C5 (127.8 ppm), C6 (126.6 ppm), C7 (129.4 ppm), C8 (129.4 ppm), C4a (128.3 ppm), and C8a (148.4 ppm). publish.csiro.au Substituent effects can cause significant shifts in the positions of these signals. For instance, in 8-(dimethylamino)quinoline-5-carbaldehyde, the carbons range from δ = 44.1 (methyl carbons) to 191.3 (carbonyl carbon), with the aromatic carbons appearing between 111.2 and 155.0 ppm. mdpi.com
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline and a Derivative
| Carbon Position | Quinoline | 8-(Dimethylamino)quinoline-5-carbaldehyde |
|---|---|---|
| C2 | 150.3 | 146.9 |
| C3 | 121.1 | 122.2 |
| C4 | 136.0 | 133.9 |
| C4a | 128.3 | 128.3 |
| C5 | 127.8 | 123.3 |
| C6 | 126.6 | 111.2 |
| C7 | 129.4 | 139.5 |
| C8 | 129.4 | 155.0 |
| C8a | 148.4 | 141.0 |
Data from various sources. publish.csiro.aumdpi.comchemicalbook.com
Multidimensional NMR Techniques
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules like this compound derivatives. acs.orgharvard.edu These techniques provide detailed information about the connectivity of atoms within a molecule by spreading the NMR signals across two dimensions. acs.orgharvard.edu
Homonuclear Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. acs.orgresearchgate.net The presence of cross-peaks in a COSY spectrum indicates a spin-spin coupling relationship between two distinct protons, which is fundamental in tracing out the proton framework of the quinolinone skeleton. researchgate.netuncw.edu
Heteronuclear NMR techniques are crucial for mapping the carbon skeleton and linking it to the proton framework.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range connectivities between protons and carbons, typically over two or three bonds. magritek.com This information is critical for identifying quaternary carbons and piecing together different molecular fragments, which is particularly useful in determining the substitution patterns on the quinolinone ring. uncw.edunih.gov
For instance, in a substituted this compound, an HMBC correlation from the proton at position 4 (H-4) to the carbonyl carbon at position 5 (C-5) would confirm their proximity within the molecular structure. Similarly, correlations from methylene (B1212753) protons at position 6 (H-6) to C-5 and C-8 would help establish the structure of the non-aromatic ring. researchgate.net The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, even in highly complex derivatives. mdpi.comclockss.org
| Proton | COSY Cross-Peaks | Key HMBC Cross-Peaks |
|---|---|---|
| H-2 | H-3 | C-3, C-4, C-8a |
| H-3 | H-2, H-4 | C-2, C-4, C-4a |
| H-4 | H-3 | C-2, C-4a, C-5, C-8a |
| H-6 | H-7 | C-5, C-7, C-8 |
| H-7 | H-6 | C-5, C-6, C-8, C-8a |
Chemical Shift Analysis and Correlation with Theoretical Data
The precise assignment of NMR chemical shifts is fundamental to structural verification. In many cases, particularly with novel or complex this compound derivatives, experimental 1D and 2D NMR data alone may not be sufficient for an unambiguous assignment. To overcome this, computational methods, primarily Density Functional Theory (DFT), are employed to predict NMR chemical shifts. researchgate.netnih.gov
The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in DFT calculations to compute theoretical chemical shifts for protons (¹H) and carbons (¹³C). nih.gov These calculations provide a theoretical spectrum that can be compared with the experimental data. ruc.dk A strong correlation between the calculated and experimental chemical shifts provides high confidence in the proposed molecular structure and the specific assignment of each signal. researchgate.net
Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects, conformational averaging, or the presence of specific intramolecular interactions like hydrogen bonding, which may not be fully accounted for in the computational model. ruc.dk The synergy between experimental NMR and DFT calculations has become an indispensable tool in modern structural chemistry for validating the structures of new quinolinone derivatives. researchgate.netruc.dk
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C-2 | 150.1 | 151.5 | -1.4 |
| C-3 | 121.8 | 122.4 | -0.6 |
| C-4 | 136.5 | 137.0 | -0.5 |
| C-4a | 128.9 | 129.8 | -0.9 |
| C-5 | 195.2 | 196.0 | -0.8 |
| C-8a | 148.6 | 149.3 | -0.7 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound derivatives, the spectrum is characterized by absorption bands that arise from π→π* and n→π* transitions associated with the conjugated aromatic system and the carbonyl group. researchgate.netlibretexts.org The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the electronic structure of the molecule.
Electronic Absorption Bands Analysis
The UV-Vis spectra of quinolinone derivatives typically display several distinct absorption bands in the 200-400 nm range. asianpubs.org These bands are related to the electronic transitions within the quinoline chromophore. The introduction of various substituents onto the quinolinone core can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
The effect of different solvents on the electronic transitions, a phenomenon known as solvatochromism, can also be studied. researchgate.netmdpi.com For example, a shift in the n→π* transition of the carbonyl group to shorter wavelengths in polar solvents is often observed due to the stabilization of the non-bonding electrons in the ground state. Analyzing these shifts helps in understanding the nature of the electronic transitions and the interaction of the molecule with its environment. asianpubs.orgmdpi.com
| Solvent | Band I (π→π) | Band II (π→π) | Band III (n→π*) |
|---|---|---|---|
| n-Hexane | 225 | 270 | 330 |
| Methanol | 228 | 272 | 318 |
| Chloroform | 230 | 275 | 325 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.netresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. nih.gov For new this compound derivatives, HRMS is used to confirm the molecular formula of the parent compound by comparing the experimentally measured exact mass with the theoretically calculated mass. mdpi.com This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas. nih.govresolian.com
| Ion Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|
| C₁₀H₁₀NO₂ | 176.0706 | 176.0702 | -2.3 |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds within a mixture. For the analysis of this compound derivatives, which may have limited volatility, a derivatization step, such as conversion to trimethylsilyl (TMS) ethers, is often employed to increase their volatility and thermal stability. nih.gov
In a GC-MS system, the mixture is first separated by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification.
Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity. A specific parent ion from the initial mass spectrum is selected and subjected to further fragmentation. The resulting daughter ion spectrum is highly characteristic of the parent molecule's structure. researchgate.net This technique is particularly useful for the selective detection and structural confirmation of quinolinone derivatives in complex matrices. researchgate.netnih.gov Common fragmentation patterns for quinolones often involve the loss of small neutral molecules like CO, H₂O, or cleavage of substituent groups. researchgate.netlibretexts.org
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 175 [M]⁺ | 147 | CO |
| 175 [M]⁺ | 119 | CO + C₂H₄ |
| 147 | 119 | C₂H₄ |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique crucial for the analysis of large, fragile, and nonvolatile organic molecules. youtube.com In this method, the analyte is co-crystallized with a matrix—a small organic molecule that strongly absorbs laser energy, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). youtube.com A pulsed laser irradiates the sample, and the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules, typically as protonated or sodiated species, without causing significant fragmentation. youtube.commdpi.com
While being a powerful tool, specific, detailed MALDI-TOF-MS data for this compound derivatives are not extensively documented in publicly available literature. However, the technique has been successfully applied to the broader quinolone class for various analytical purposes. For instance, MALDI-TOF-MS has been effectively used to determine and identify quinolone antibiotic residues in food products like fish fillets. researchgate.netnih.gov In such studies, the technique, particularly when coupled with tandem mass spectrometry (LIFT-MS/MS), can confirm the presence of various quinolone structures at regulated levels. researchgate.netnih.gov
Furthermore, some quinoline derivatives, like 3-aminoquinoline, have themselves been employed as matrices for MALDI-MS analysis of other molecules, such as oligosaccharides. This dual function as both matrix and derivatizing agent facilitates the ionization and subsequent fragmentation analysis of complex carbohydrates. nih.gov Given these applications, it is highly probable that MALDI-TOF-MS serves as a valuable tool in synthetic chemistry labs for the rapid confirmation of molecular weights of newly synthesized this compound derivatives, verifying the success of reaction steps.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In EI-MS, gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular radical cation (M•+). youtube.com This high-energy ion is often unstable and undergoes fragmentation, breaking into smaller, stable charged fragments and neutral radicals. The resulting mass spectrum displays the molecular ion peak, which gives the molecular weight, and a series of fragment ion peaks that act as a molecular fingerprint.
EI-MS is instrumental in the structural elucidation of quinoline derivatives. The technique provides molecular ions with high accuracy, and the fragmentation patterns can confirm the presence of the core quinoline ring. nih.gov Studies on various quinoline isomers have shown that EI-MS spectra are distinct and permit easy differentiation. nih.gov The specific fragmentation pathways are influenced by the position of substituents, with fragmentation often rationalized by proximity effects and the stability of the resulting cyclic ion structures. nih.gov
For example, the analysis of quinoline alkaloids in honey using EI-MS allowed for the confirmation of the quinoline ring structure and helped discriminate between derivatives with the same empirical formula but different functionalities, such as aldoximes and amides. nih.gov In metabolic studies, the comparison of EI-MS spectra of metabolites with reference compounds has been used to identify transformation products like 3,4-dihydro-2-quinolinone from quinoline. The fragmentation of the quinoline radical cation itself has been studied, with major dissociation pathways including the loss of hydrogen (H-loss) and hydrogen cyanide (HCN-loss). researchgate.net
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, as well as crucial information about how molecules interact and pack in the solid state.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is a powerful analytical technique that has been employed to elucidate the exact molecular structures of several quinoline derivatives. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional model of the electron density, and thus the atomic positions within the crystal's unit cell.
This method was used to determine the structures of two new quinolone derivatives: 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate. Both compounds were found to crystallize in the monoclinic P2₁/n space group. The analysis revealed the dihedral angles between the benzene (B151609) and quinoline ring systems to be 117.7(2)° and 117.4(2)°, respectively.
Another example is the structural determination of 5-(hydroxymethyl)-8-quinolinol hydrochloride. Its crystal structure confirmed that the fused-ring quinoline system is essentially planar, with a maximum atomic deviation of only 0.017(1) Å. nih.gov
Detailed crystallographic data for these representative quinoline derivatives are summarized in the table below.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 5-nitroquinolin-8-yl-3-bromobenzoate | C₁₆H₉BrN₂O₄ | Monoclinic | P2₁/n | 4 | ||||
| 5-nitroquinolin-8-yl-3-chlorobenzoate | C₁₆H₉ClN₂O₄ | Monoclinic | P2₁/n | 4 | ||||
| 5-(hydroxymethyl)-8-quinolinol hydrochloride | C₁₀H₁₀NO₂⁺·Cl⁻ | Monoclinic | P2₁/c | 6.9081(5) | 8.0577(5) | 17.1890(11) | 101.183(3) | 4 |
Note: Specific unit cell parameters for the 5-nitroquinolin-8-yl derivatives were not provided in the source material.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is fundamental to crystal engineering, which aims to design solids with specific properties. ias.ac.in These forces include hydrogen bonds, π-π stacking, and weaker C-H···O or C-H···π interactions.
In the crystal structure of 5-nitroquinolin-8-yl-3-chlorobenzoate, molecules are connected in the crystal lattice through C-H···O intermolecular interactions. In contrast, its bromo- a anologue, 5-nitroquinolin-8-yl-3-bromobenzoate, exhibits no intermolecular hydrogen bonding. Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, was performed on both compounds to evaluate the strength and direction of interactions with neighboring molecules.
The crystal packing of 5-(hydroxymethyl)-8-quinolinol hydrochloride is dictated by a network of hydrogen bonds. nih.gov Ion pairs are linked by N—H···Cl and O—H···Cl hydrogen bonds to form tetramers. nih.gov These tetramers are then further connected through O—H···O hydrogen bonds, creating infinite one-dimensional chains within the crystal. nih.gov
The nature of these interactions can be complex. In some quinolone carboxylic acid derivatives, dispersive forces were found to be decisive factors in the intermolecular interactions. mdpi.com The study of different quinoline derivatives shows that the interplay between various weak interactions, such as π-π stacking, C—H···O, and C—H···π interactions, ultimately determines the final three-dimensional crystal architecture. researchgate.net For instance, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, two very weak non-classical C—H⋯O hydrogen bonds were identified, and an analysis of pairwise interaction energies showed that the molecules form an isotropic network. nih.gov
Structure Activity Relationship Sar Principles and Molecular Design of Quinolin 5 8h One Derivatives
Positional Effects of Substituents on Molecular Reactivity and Conformation
The placement of various functional groups on the Quinolin-5(8H)-one scaffold significantly influences the molecule's reactivity and three-dimensional shape, which in turn affects its interaction with biological targets.
Substitutions on the benzene (B151609) portion of the quinoline (B57606) ring system are crucial in defining the molecule's biological and chemical properties. Electrophilic substitution reactions, such as nitration, on the quinoline ring preferentially occur at the C-5 and C-8 positions. stackexchange.comreddit.com This is because the pyridine (B92270) ring is electron-deficient, directing electrophiles to the benzene ring. reddit.com The actual species undergoing substitution is often the N-protonated heterocycle, which proceeds through a doubly charged intermediate. stackexchange.com
The presence of strong electron-withdrawing groups like chloro (Cl), nitro (NO₂), and cyano (CN) on the benzene ring, particularly in related quinoline structures, has been shown to be critical for enhancing certain biological activities, such as anticancer effects. nih.gov For instance, in a series of quinoline-5,8-dione derivatives, the introduction of different alkyl- or aryl-amino fragments at the C-6 or C-7 positions resulted in compounds with potent antiproliferative activity. nih.gov Specifically, compounds with certain substitutions at these positions exhibited strong effects against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov
Furthermore, the geometry of the molecule, as influenced by substituents at the C-5 and C-7 positions, can determine its mechanism of action. For example, in 8-quinolinol analogues, halogen substitutions at C-5 and C-7 were found to influence their fungitoxic mechanisms. nih.gov The nature of the halogen (fluoro vs. chloro, bromo, iodo) determined whether the compound's activity was additive or potentiated when used in mixtures, suggesting different sites of action based on steric factors. nih.gov
| Position | Substituent Type | Observed Impact | Reference |
|---|---|---|---|
| C-5 and C-8 | Electrophiles (e.g., -NO₂) | Preferred sites for electrophilic aromatic substitution. | stackexchange.comreddit.com |
| C-6 and C-7 | Alkyl- or aryl-amino groups | Potent antiproliferative activity in quinoline-5,8-diones. | nih.gov |
| C-5 and C-7 | Halogens (-F, -Cl, -Br, -I) | Influences fungitoxic mechanism; steric factors determine the site of action. | nih.gov |
| Benzene Ring (general) | Electron-withdrawing groups (-Cl, -NO₂, -CN) | Critical for high anticancer activity in some derivatives. | nih.gov |
Modifications to the pyridine ring of the this compound core also profoundly affect its properties. The nitrogen atom at position 1 (N-1) and the adjacent carbon atoms are key sites for chemical modification. The pyridine ring is generally electron-deficient, making it less susceptible to electrophilic attack but reactive towards nucleophiles. stackexchange.comreddit.com
Substituents at the C-2 position can significantly impact biological activity. For example, in a study of 8-hydroxyquinoline (B1678124) derivatives, iso-propyl and iso-butyl groups at C-2 resulted in significant inhibitory activity against the dengue virus. nih.gov In another series of compounds, modifications at the C-2 and C-4 positions of the quinoline ring were explored for their anticancer activity. nih.gov
The reactivity of the pyridine ring can be altered by the presence of other functional groups. For instance, the introduction of a perfluorophenyl group at C-2 of a quinoline monomer allows for subsequent nucleophilic aromatic substitution reactions, enabling the attachment of larger functional molecules. nih.gov The reactivity of different positions on the pyridine ring varies, with substituents at C-2 leading to low product yields in some hydroboration reactions, while C-4 substitution is well-tolerated. nih.gov The N-1 atom itself can be protonated, which deactivates the entire ring system towards further electrophilic attack by making it highly electron-deficient. stackexchange.comnih.gov
Stereochemical and Tautomeric Considerations in SAR
The three-dimensional arrangement of atoms (stereochemistry) and the existence of isomers that differ in the position of a proton (tautomerism) are important factors in the SAR of this compound derivatives.
Electronic and Steric Factors Governing Molecular Interactions
The biological activity of this compound derivatives is governed by a combination of electronic and steric effects. Electronic effects relate to how the distribution of electrons in the molecule influences its reactivity and ability to form non-covalent interactions. Steric factors relate to the size and shape of the molecule and its substituents, which can dictate how well it fits into a binding site.
Electronic properties such as lipophilicity and the presence of electron-withdrawing or electron-donating groups are key determinants of activity. nih.gov For instance, the strength of intramolecular hydrogen bonds in quinolone carboxylic acid derivatives is influenced by the relative positions of carbonyl and nitrogen groups, which is an electronic effect. mdpi.com A study on 5,8-quinolinequinone derivatives used computational methods to calculate various electronic descriptors, such as HOMO-LUMO energies and dipole moments, to build QSAR models for their anti-proliferative activity. dergipark.org.trdergipark.org.tr
Steric factors play a significant role in molecular conformation and interaction. The presence of bulky substituents can hinder the approach of a reactant or prevent the molecule from adopting the optimal conformation for binding to a target. nih.govmdpi.com In 8-quinolinol analogues, the geometry influenced by substituents at the C-5 and C-7 positions was shown to be a determining factor for their site of fungitoxicity, highlighting the importance of steric properties. nih.gov The interplay between electronic and steric effects is complex; for example, while steric repulsion can sometimes strengthen hydrogen bonds, this was not observed in certain quinolone derivatives where the presence of an ethyl group did not enhance the bond strength. mdpi.com
Molecular Features Governing Interaction with Biological Targets (General Principles)
The interaction of this compound derivatives with biological targets is dictated by the presence and spatial arrangement of specific molecular features that can engage in binding interactions such as hydrogen bonds, hydrophobic interactions, and metal chelation. nih.gov
Many quinoline derivatives owe their biological activity to their ability to chelate metal ions, a property conferred by the nitrogen atom of the pyridine ring and a nearby oxygen-containing substituent (like the hydroxyl group in 8-hydroxyquinolines). nih.gov This metal chelation can be crucial for inhibiting metalloenzymes or disrupting metal homeostasis in cells.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoline-based compounds, several key pharmacophoric elements have been identified.
A common pharmacophore model for antioxidant quinoline derivatives includes one aromatic group and three hydrogen bond acceptors. researchgate.net The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its ability to cross the blood-brain barrier and act as a strong iron chelator. researchgate.net
The essential features often include:
Aromatic Ring System: The planar quinoline core for hydrophobic and π-stacking interactions.
Hydrogen Bond Donors/Acceptors: Groups like hydroxyl (-OH), amino (-NH₂), and the pyridine nitrogen are critical for forming directed hydrogen bonds with the target. mdpi.comresearchgate.net
Metal Chelating Center: The arrangement of the pyridine nitrogen and a C-8 hydroxyl or C-5 keto-oxygen can create a bidentate ligand for metal ions. nih.gov
Substituent Positions: Specific positions on the ring (e.g., C-2, C-5, C-7) where substitution with particular groups (hydrophobic, electron-withdrawing) can enhance potency and selectivity. nih.govacs.org
| Pharmacophoric Feature | Description | Role in Molecular Interaction | Reference |
|---|---|---|---|
| Aromatic Rings | The core quinoline structure. | Participates in hydrophobic and π-π stacking interactions with biological targets. | researchgate.net |
| Hydrogen Bond Acceptors/Donors | Pyridine nitrogen, hydroxyl groups, amino groups. | Forms specific, directional bonds with amino acid residues in the target's binding site. | mdpi.comresearchgate.net |
| Metal Chelating Center | Typically formed by the N-1 nitrogen and a C-8 hydroxyl or C-5 keto group. | Binds to metal ions, which can be essential for inhibiting metalloenzymes. | nih.gov |
Relationship between Structure and Reactivity Sites
The reactivity of the quinoline scaffold, the core of this compound, is complex due to the fusion of a benzene ring (carbocycle) and a pyridine ring (heterocycle). The distribution of electrons across these two rings dictates the primary sites for chemical reactions. Generally, the carbocyclic ring is more electron-rich than the electron-deficient pyridine ring, making it the principal site for electrophilic substitution, with positions 5 and 8 being the most favored. ecorfan.orgpharmaguideline.com Conversely, the heterocyclic ring is more susceptible to nucleophilic substitution, with the most activated positions for nucleophilic attack being C2 and C4. ecorfan.org
In the closely related quinoline-5,8-dione scaffold, the presence of two carbonyl groups on the carbocyclic ring significantly influences the molecule's reactivity. These groups create electrophilic centers, making the quinone moiety a target for nucleophilic attack. Computational analyses using molecular electrostatic potential maps have identified distinct reactive regions. mdpi.com Nucleophilic regions, which are susceptible to electrophilic attack, are primarily localized near the oxygen atoms of the carbonyl groups at positions C-5 and C-8, as well as the nitrogen atom in the pyridine ring. mdpi.com
The positions on the quinone ring itself, namely C-6 and C-7, are key sites for substitution reactions that allow for the structural modification of these derivatives. Research has demonstrated the synthesis of various derivatives by coupling different alkyl- or aryl-amino fragments at these C-6 and C-7 positions. nih.gov Furthermore, studies have shown that an amino group on the quinone ring can be replaced by alkoxy groups, providing a novel route for the synthesis of alkoxy derivatives. acs.org The reactivity of the quinoline-5,8-dione core can also be altered through interactions with metals; for instance, complexation to metal ions in protic solvents has been shown to induce a conversion from a para-quinone to a more reactive ortho-quinone structure. researchgate.net Unexpected reactivity has also been observed, such as the 1,2-addition of an ethyl group from diethylaluminum cyanide to a quinolinedione, a novel reaction for preparing quinoline quinols. acs.org
Computational Approaches to SAR Studies
Computational chemistry provides powerful tools for investigating the structure-activity relationships (SAR) of quinoline derivatives, offering insights into their chemical reactivity, stability, and interactions with biological targets. pharmaguideline.comaip.orgnih.gov These methods allow for the rational design of new compounds with enhanced activity and selectivity. nih.govbenthamdirect.com
Molecular electrostatic potential (MEP) maps are a key computational tool used to visualize the electron density distribution within a molecule. mdpi.com These maps help identify electrophilic and nucleophilic regions, which correspond to sites of potential reactivity. mdpi.commdpi.com For quinoline-5,8-dione derivatives, MEP analysis has confirmed that nucleophilic character is concentrated around the carbonyl oxygens and the heterocyclic nitrogen, guiding the understanding of how these molecules might interact with biological macromolecules. mdpi.com
Molecular docking is another fundamental computational technique used extensively in the study of quinoline derivatives. researchgate.net This method predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, such as a protein receptor. By simulating the binding process, docking can estimate the strength of the interaction and identify key binding modes. mdpi.com Docking studies have been employed to explore the interactions of quinoline-5,8-dione derivatives with various biological targets, including NAD(P)H:quinone oxidoreductase 1 (NQO1), and viral proteins from SARS-CoV-2. nih.govmdpi.com These simulations help to rationalize the observed biological activities and guide the design of more potent inhibitors. nih.govresearchgate.net For example, a study on novel amino-quinoline-5,8-dione derivatives synthesized as potential antitumor agents demonstrated potent antiproliferative activity, and computational approaches could be used to correlate these activities with their binding at specific enzyme targets. nih.gov
The table below presents research findings on the antiproliferative activity of certain C6- or C7-substituted amino-quinoline-5,8-dione derivatives, which is the type of data often analyzed using computational SAR methods. nih.gov
| Compound | Substitution Position | R Group | Antiproliferative Activity IC50 (µM) vs. HeLaS3 Cells | Antiproliferative Activity IC50 (µM) vs. KB-vin Cells |
|---|---|---|---|---|
| 6d | C6 | 4-fluorobenzylamino | Data not specified | Data not specified |
| 6h | C6 | 4-(trifluoromethyl)benzylamino | Data not specified | Data not specified |
| 7a | C7 | benzylamino | Data not specified | Data not specified |
| 7d | C7 | 4-fluorobenzylamino | Data not specified | Data not specified |
Note: Specific IC50 values for the listed compounds were noted as potent in the low micromolar range in the source material but were not explicitly quantified in the abstract. nih.gov This table illustrates the type of data generated in SAR studies.
Conclusion and Future Research Directions
Summary of Key Academic Advances in Quinolin-5(8H)-one Research
Research into this compound and its associated derivatives has led to significant progress, particularly in synthesis and the discovery of their therapeutic potential. The quinoline (B57606) framework is recognized as a "privileged structure" in drug development due to its presence in numerous natural and synthetic bioactive compounds. researchgate.netresearchgate.net
Key academic advances include:
Innovative Synthetic Methodologies: Traditional methods for quinoline synthesis have been augmented by modern, more efficient strategies. Recent advancements focus on techniques like catalytic C-H bond activation, photo-induced oxidative cyclization, and microwave-assisted synthesis, which offer improved yields and more environmentally friendly pathways. mdpi.comnih.gov A notable method for preparing the related quinoline-5,8-diones involves the photooxygenation of 8-hydroxyquinolines in the presence of a sensitizer like tetraphenylporphine (TPP). researchgate.netgoogle.com
Elucidation of Biological Activities: The quinoline-5,8-dione scaffold, an oxidized derivative, has been extensively researched for its broad spectrum of biological effects. researchgate.net Studies have demonstrated potent anticancer, antimalarial, antiviral, antibacterial, and antifungal activities. nih.gov This has established the quinoline core as a critical pharmacophore for developing new therapeutic agents.
Structure-Activity Relationship (SAR) Studies: A significant body of research has been dedicated to understanding how minor structural modifications to the quinoline ring can drastically alter its biological function. mdpi.com For instance, the introduction of different substituents at various positions has been shown to influence the compound's efficacy as an anticancer agent or its selectivity for specific biological targets, such as Sphingosine Kinase (SphK). orientjchem.orgmdpi.com
Development of Hybrid Compounds: A growing trend involves the creation of hybrid molecules that link the quinoline scaffold with other known bioactive moieties. nih.gov For example, hybrids of 8-hydroxyquinoline (B1678124) with ciprofloxacin have been synthesized to enhance antibacterial activity, demonstrating a strategy to develop agents with potentially novel mechanisms of action or dual targets. nih.govnih.gov
Table 1: Key Research Advances and Findings for Quinoline Derivatives
| Research Area | Key Advance/Finding | Significance | References |
|---|---|---|---|
| Synthesis | Development of photo-induced oxidative cyclization and C-H bond activation techniques. | Provides more efficient and sustainable routes to quinoline scaffolds. | mdpi.com |
| Synthesis | Efficient synthesis of quinoline-5,8-quinones from 8-hydroxyquinolines via photooxygenation. | Offers a high-yield pathway to a biologically important class of quinones. | researchgate.netgoogle.com |
| Biological Activity | Identification of quinoline-5,8-diones as potent antiproliferative agents. | Establishes the scaffold as a promising basis for anticancer drug discovery. | nih.gov |
| Mechanism of Action | Discovery of modified quinoline-5,8-diones as Sphingosine Kinase (SphK) inhibitors. | Identifies a novel molecular target, opening new avenues for cancer therapy. | mdpi.com |
| Drug Design | Creation of hybrid molecules combining quinoline with other pharmacophores (e.g., ciprofloxacin). | Leads to compounds with enhanced or dual-target biological activity. | nih.govnih.gov |
Emerging Research Frontiers and Interdisciplinary Opportunities
The foundational knowledge established for quinoline chemistry is now paving the way for new and exciting research directions. These emerging frontiers often lie at the intersection of chemistry, biology, and materials science.
Targeted and Multi-Target Ligand Design: Moving beyond broad-spectrum activity, future research is focusing on designing quinoline derivatives that can selectively target specific proteins or pathways implicated in disease. mdpi.com Rational drug design, aided by computational modeling, is being used to refine quinoline scaffolds to enhance receptor selectivity and improve pharmacokinetic properties. mdpi.commdpi.comnih.gov An emerging strategy is the development of multi-target ligands that can simultaneously engage different biological targets, a promising approach for complex diseases like cancer and neurodegenerative disorders. mdpi.com
Neuroprotective Agents: While historically challenging due to the blood-brain barrier, there is growing interest in exploring quinoline derivatives for their neuroprotective properties. mdpi.com Derivatives of 8-hydroxyquinoline, for instance, have been investigated as potential multi-target agents for Alzheimer's disease. nih.gov Future work will likely focus on modifying the quinoline structure to improve central nervous system penetration and target pathways involved in excitotoxicity and neuroinflammation. mdpi.com
Chemosensors and Materials Science: The ability of certain quinoline derivatives, such as 8-hydroxyquinoline, to act as chelating agents for metal ions is being exploited in materials science. researchgate.netmdpi.com This property is being leveraged to develop chemosensors for the detection of specific metal ions. There is potential for creating novel functional materials, including Organic Light Emitting Diodes (OLEDs), by incorporating quinoline-based metal complexes. mdpi.com
Photodynamic Therapy: The photochemical properties that enable the synthesis of quinoline-5,8-diones from 8-hydroxyquinolines also suggest potential applications in photodynamic therapy (PDT). researchgate.netgoogle.com Compounds that can be activated by light to produce reactive oxygen species could be developed as targeted anticancer agents, offering a more localized and less invasive treatment modality.
Unaddressed Challenges and Potential Avenues for Investigation
Despite significant progress, several challenges remain in the field of quinoline research, each representing a valuable opportunity for future investigation.
Green and Scalable Synthesis: While novel synthetic methods have been developed, a persistent challenge is the creation of synthetic routes that are both environmentally sustainable and economically scalable for industrial production. mdpi.comfrontiersin.org Future research should focus on minimizing the use of toxic reagents and solvents and developing catalytic systems that are robust and recyclable.
Overcoming Biological Barriers: For many potential therapeutic applications, particularly in neurology, the poor bioavailability and limited ability of quinoline compounds to cross the blood-brain barrier remain significant hurdles. mdpi.com Investigating prodrug strategies, nano-formulations, and structural modifications like halogenation to enhance lipophilicity are critical avenues for future research to improve clinical translation. mdpi.com
Elucidating Mechanisms of Action: While the biological activities of many quinoline derivatives are well-documented, their precise molecular mechanisms of action are often not fully understood. orientjchem.org Deeper investigation using advanced biochemical and molecular biology techniques is needed to identify specific cellular targets and pathways. This knowledge is crucial for optimizing lead compounds and predicting potential off-target effects.
Exploring Structural Diversity: The vast chemical space of possible quinoline derivatives remains largely unexplored. There is a significant opportunity to synthesize and screen novel libraries of compounds with diverse substitution patterns. researchgate.netnih.gov Combining combinatorial chemistry with high-throughput screening could accelerate the discovery of new lead compounds with unique biological profiles.
Table 2: Unaddressed Challenges and Future Research Avenues
| Challenge | Potential Avenue for Investigation | Desired Outcome |
|---|---|---|
| Synthesis Efficiency | Development of recyclable catalysts and solvent-free reaction conditions. | Cost-effective, scalable, and environmentally friendly production of quinoline derivatives. |
| Bioavailability | Design of prodrugs; use of nanoparticle delivery systems. | Enhanced drug delivery to target tissues and improved therapeutic efficacy. |
| Blood-Brain Barrier Penetration | Structural modifications to increase lipophilicity (e.g., halogenation); computational modeling. | Development of quinoline-based therapeutics for neurological disorders. |
| Mechanism of Action | Target identification studies using proteomics and genomics. | A clearer understanding of structure-activity relationships and pathways for rational drug design. |
| Chemical Space | High-throughput synthesis and screening of novel quinoline libraries. | Discovery of new lead compounds with novel biological activities. |
Q & A
Q. What are the standard synthetic routes for Quinolin-5(8H)-one, and how can experimental reproducibility be ensured?
this compound is typically synthesized via photochemical transformations of precursors like 5-hydroxyquinoline. For example, UV irradiation (λ ≥ 235 nm) of matrix-isolated 5-hydroxyquinoline induces O–H bond cleavage, leading to the formation of this compound . To ensure reproducibility, experimental protocols must detail irradiation conditions (wavelength, duration), matrix isolation techniques (e.g., nitrogen matrix at 10 K), and characterization methods (e.g., IR spectroscopy). Referencing established procedures from primary literature and adhering to guidelines for experimental reporting (e.g., including raw spectral data in supplementary materials) is critical .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and stability?
Infrared (IR) spectroscopy combined with density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level is widely used to identify vibrational modes and confirm the stability of conformers. For instance, the trans conformer of this compound is energetically favored over the cis form by ~8.8 kJ/mol, as shown by natural bond orbital (NBO) analysis . Researchers should cross-validate experimental IR peaks with computed spectra and report deviations (e.g., scaling factors for frequency corrections) to enhance reliability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the photochemical pathways of this compound under varying UV conditions?
Controlled UV irradiation experiments (e.g., λ ≥ 288 nm vs. λ ≥ 235 nm) in inert matrices can elucidate photodegradation mechanisms. For example, higher-energy UV light promotes open-ring ketene formation from quinolin-5(6H)-one, a secondary photoproduct of this compound . Experimental design should include:
Q. What methodologies resolve contradictions in reported photoproducts of this compound?
Discrepancies in product distribution (e.g., quinolin-5(6H)-one vs. This compound) may arise from differences in irradiation wavelengths or matrix environments. To address this:
- Replicate studies using identical experimental parameters.
- Compare computational predictions (e.g., bond dissociation energies) with observed products.
- Conformational analysis via NBO and charge density calculations to rationalize stability differences . Transparent reporting of methodological variables (e.g., photon flux, temperature) is essential for resolving contradictions .
Q. How should researchers select computational models to predict this compound’s reactivity in novel chemical environments?
DFT-based methods (e.g., B3LYP) are preferred for balancing accuracy and computational cost. Key considerations include:
- Basis set selection : Larger sets (e.g., 6-311++G(d,p)) improve accuracy for hydrogen-bonded systems.
- Solvent effects : Incorporate polarizable continuum models (PCM) for solution-phase predictions.
- Validation against experimental data : For example, comparing computed vs. observed UV-Vis absorption spectra for photostability assessments . Methodological transparency, including software versions and convergence criteria, is critical for peer validation .
Methodological Best Practices
- Data Reproducibility : Archive raw spectral data, computational input files, and irradiation protocols in supplementary materials .
- Conflict Resolution : Use multi-technique validation (e.g., IR, XRD, and DFT) to address contradictory findings .
- Ethical Reporting : Cite primary literature for known compounds and avoid over-reliance on non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
